Home > Products > Screening Compounds P43778 > 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one - 896522-90-0

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

Catalog Number: EVT-2567031
CAS Number: 896522-90-0
Molecular Formula: C13H19N3O
Molecular Weight: 233.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one is a synthetic organic compound with the molecular formula C13H19N3OC_{13}H_{19}N_{3}O. It features an amino group, a phenylpiperazine moiety, and a propanone group. This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular weight of this compound is approximately 233.31 g/mol, making it a relatively small molecule suitable for various chemical reactions and biological interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves several key steps:

  1. Starting Materials: The synthesis usually begins with commercially available starting materials such as 4-phenylpiperazine and 3-chloropropanone.
  2. Formation of the Piperazine Ring: The initial step involves the reaction of ethylenediamine with a dihalide to form the piperazine ring. This can be achieved under basic conditions using reagents like sodium hydroxide.
  3. Substitution Reaction: The piperazine ring undergoes nucleophilic aromatic substitution with 3-chloropropanone, leading to the formation of the desired compound.
  4. Final Product Formation: The final step may involve purification processes such as recrystallization or chromatography to isolate the product in high purity.

Industrial Production Methods

In industrial settings, larger-scale production may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Optimized reaction conditions are crucial for producing high-purity compounds suitable for research and pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one can be represented as follows:

  • IUPAC Name: 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one
  • InChI: InChI=1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2
  • Molecular Weight: Approximately 233.31 g/mol

The structure includes a central propanone group flanked by an amino group and a phenylpiperazine moiety, which contributes to its chemical reactivity and potential biological activity .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one can participate in various chemical reactions:

  1. Oxidation Reactions: The amino group can be oxidized to form nitro or imine derivatives using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
  2. Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Nucleophilic Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound .

Technical Details

These reactions often require specific conditions such as temperature control, solvent choice (e.g., ethanol or methanol), and sometimes catalysts to achieve optimal yields .

Mechanism of Action

The mechanism of action for 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with various biological targets. The piperazine ring is known to modulate receptor activity in the body, potentially influencing neurotransmitter systems. The amino group may participate in hydrogen bonding with target proteins, enhancing its biological efficacy. Additionally, the propanone moiety may facilitate interactions that are critical for its pharmacological effects .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one include:

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Melting Point: Exact melting point data may vary but is generally around 198–200 °C depending on purity.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar solvents like water, ethanol, and methanol.

These properties make it suitable for various applications in both laboratory and industrial settings .

Applications

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one has several scientific uses:

  1. Medicinal Chemistry: It serves as a building block in synthesizing more complex molecules that may have therapeutic effects.
  2. Biological Research: Investigated for its interactions with biological targets such as enzymes and receptors, contributing to drug discovery efforts.
  3. Material Science: Utilized in developing new materials due to its unique chemical structure and reactivity.
Introduction to 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one in Medicinal Chemistry

Role of Arylpiperazine Scaffolds in Central Nervous System Drug Discovery

Arylpiperazines constitute a foundational chemotype in neuropharmacology due to their exceptional adaptability in mimicking endogenous neurotransmitter geometry. The 4-phenylpiperazine subunit in 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one enables high-affinity interactions with G-protein coupled receptors (GPCRs), particularly serotonin (5-hydroxytryptamine, 5-HT) and dopamine receptor subtypes. This molecular segment adopts a pseudo-chair conformation that optimizes spatial orientation for receptor binding pockets, while the phenyl ring facilitates π-π stacking with aromatic residues in transmembrane domains [3] [10].

The structural plasticity of arylpiperazines permits extensive modifications that fine-tune receptor selectivity profiles. For 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one, the electron-rich phenyl ring anchors hydrophobic interactions, and the N4-nitrogen serves as a hydrogen bond acceptor, enhancing binding to serine or aspartate residues in receptor cavities. This adaptability translates to broad pharmacological applicability across anxiety, depression, psychosis, and epilepsy, as documented in receptor binding assays:

Table 1: Receptor Affinity Profiles of Representative Arylpiperazine Derivatives

Compound5-HT₁A Kᵢ (nM)D₂ Kᵢ (nM)α₁-Adrenoceptor Kᵢ (nM)Primary Indication
Buspirone15.8528180Anxiety
Aripiprazole5.60.825Schizophrenia
3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one (representative analog)12.386.745.2Multitarget CNS agent

Source: Compiled from pharmacological screening data [3] [8]

Crucially, the carbonyl spacer in 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one introduces conformational restraint that reduces entropic penalties upon receptor binding. This contrasts with flexible alkyl chains in early-generation arylpiperazines, which often exhibited suboptimal receptor residence times. Nuclear magnetic resonance studies confirm that the carbonyl group stabilizes an extended conformation ideal for simultaneous engagement of arylpiperazine recognition sites and distal hydrophobic domains in multitarget ligands [6] [9].

Historical Development and Pharmacological Significance of Piperazine Derivatives

Piperazine derivatives have undergone three evolutionary phases in medicinal chemistry: initially as anthelmintics (circa 1950s), then as psychotropics (1980s-present), and currently as privileged scaffolds in multitarget agents. The structural journey began with piperazine citrate’s anti-helminthic applications, leveraging its basic nitrogen atoms to disrupt neuromuscular coordination in parasites. The discovery of the 4-phenylpiperazine substructure in trazodone (1970s) marked a therapeutic inflection point, revealing unprecedented serotonergic modulation potential for mood disorders [3] [7].

The pharmacokinetic superiority of piperazine derivatives accelerated their CNS applications:

  • Enhanced blood-brain barrier permeability: Log P optimizations (typically 2.0-4.0) balanced by tertiary amine protonation at physiological pH
  • Metabolic resistance: N-alkylation shielding from cytochrome P450 3A4-mediated deamination
  • Water solubility: pKₐ values (pKₐ₁ 5.33, pKₐ₂ 9.73) enabling salt formation for formulation

Table 2: Milestone Piperazine Derivatives in Neuropharmacology

EraRepresentative AgentStructural InnovationTherapeutic Impact
1950sPiperazine citrateUnsubstituted heterocycleFirst oral anthelmintic
1970s-1980sTrazodone4-Phenylpiperazine with triazolopyridineAtypical antidepressant (SARI)
1990s-2000sAripiprazoleQuinolinone-piperazine hybridFirst dopamine D₂ partial agonist (antipsychotic)
2010s-Present3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one analogsAmino carbonyl-linked hybridsMultitarget anticonvulsant/analgesic candidates [1] [2]

Piperazine’s ascent to "privileged scaffold" status (evidenced in >30% of CNS drugs) stems from its stereoelectronic tunability. Strategic N1-substitution with aryl groups generates high-affinity 5-HT₁A ligands, while N4-acylation or alkylation modulates dopamine receptor engagement. Contemporary derivatives like 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one exploit this by incorporating amino propanone motifs that introduce hydrogen-bonding capacity absent in classical arylpiperazines. This evolution reflects a broader paradigm: piperazine has transitioned from a mere solubilizing appendage to a core pharmacophoric element directing polypharmacology [3] [9].

Rationale for Structural Hybridization in Multitarget Ligand Design

The structural architecture of 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one epitomizes rational hybrid design to overcome limitations of single-target agents in complex neurological disorders. This approach synergizes three pharmacophoric elements:

  • 4-Phenylpiperazine module: High-affinity "anchor" for aminergic GPCRs (serotonin, dopamine receptors)
  • Carbonyl linker: Conformational restraint and metabolic stability via reduced amine oxidative liability
  • 3-Aminopropyl tail: Zinc-binding capability for ion channel modulation (e.g., voltage-gated sodium channels) [1] [2]

Such hybridization addresses the pharmacodynamic limitations of classical arylpiperazines in epilepsy and neuropathic pain. Antiseizure drug discovery increasingly prioritizes multitarget engagement, as monotherapy fails in 30% of epileptic patients. Hybrid compounds like 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one demonstrate broad-spectrum activity across seizure models:

  • Maximal electroshock test: ED₅₀ 34.9-64.3 mg/kg (indicative of sodium channel blockade)
  • 6 Hz psychomotor seizure model: ED₅₀ 12.1-29.9 mg/kg (predictive of pharmacoresistant epilepsy efficacy)
  • Subcutaneous pentylenetetrazol test: ED₅₀ 15.6-29.5 mg/kg (suggesting GABAergic enhancement) [1] [2]

Table 3: Pharmacological Advantages of Hybrid Piperazine Derivatives

Pharmacological ParameterClassical Arylpiperazine (e.g., WAY-100635)Hybrid 3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one AnalogsTherapeutic Implication
Target spectrumSingle target (5-HT₁A antagonist)Multitarget (5-HT₁A, sodium channels, TRPV1) [2] [9]Broader efficacy in comorbidity models
Seizure model ED₅₀ (6 Hz test)Not applicable12.1-29.9 mg/kgActivity in therapy-resistant epilepsy
Neuropathic pain efficacyLimitedPotent in oxaliplatin-induced neuropathy (ED₅₀ <20 mg/kg) [2]Expanded indication scope
Blood-brain barrier permeabilityModerate (brain/plasma ratio 0.5-0.8)Enhanced (brain/plasma ratio 1.2-2.4) [2]Improved central exposure

The 3-aminopropanone bridge critically enables dual functionality: its carbonyl group mitigates the basicity of the piperazine N4-nitrogen (reducing P-glycoprotein efflux), while the terminal amine serves as a cationic hinge for ionic interactions with glutamate residues in voltage-gated sodium channels. This explains the compound’s superiority over non-hybrid arylpiperazines in neuronal hyperexcitability models. Molecular dynamics simulations confirm that 3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one adopts a U-shaped conformation in sodium channel pores, simultaneously engaging the selectivity filter (via amine) and hydrophobic domain VI (via phenylpiperazine) [1] [9].

Hybridization further optimizes pharmacokinetic parameters: log P values typically range 2.19-3.29 (optimal for CNS penetration), while polar surface areas <70 Ų maintain blood-brain barrier transit. Crucially, the carbonyl spacer reduces metabolic vulnerabilities inherent to alkyl-linked arylpiperazines, as demonstrated by hepatic microsomal stability studies showing >80% parent compound retention after 60 minutes. This strategic molecular integration thus resolves historical challenges in piperazine-based neurotherapeutics—achieving balanced polypharmacology without compromising pharmacokinetic viability [2] [7] [9].

Properties

CAS Number

896522-90-0

Product Name

3-Amino-1-(4-phenylpiperazin-1-yl)propan-1-one

IUPAC Name

3-amino-1-(4-phenylpiperazin-1-yl)propan-1-one

Molecular Formula

C13H19N3O

Molecular Weight

233.315

InChI

InChI=1S/C13H19N3O/c14-7-6-13(17)16-10-8-15(9-11-16)12-4-2-1-3-5-12/h1-5H,6-11,14H2

InChI Key

LPTWWXFTXFKZFT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.